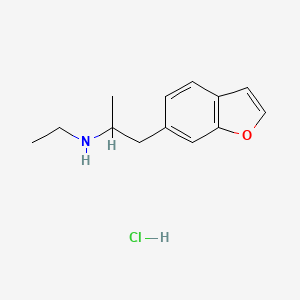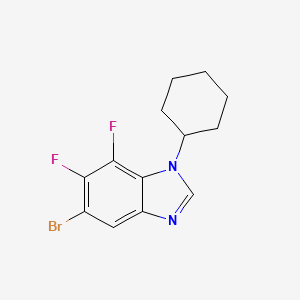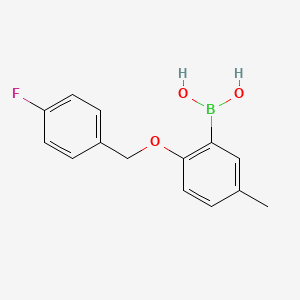
Ácido (2-((4-Fluorobencil)oxi)-5-metilfenil)borónico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-((4-Fluorobenzyl)oxy)-5-methylphenyl)boronic acid: is a boronic acid derivative with significant potential in various scientific fields. This compound is known for its unique molecular structure, which includes a boronic acid group attached to a phenyl ring substituted with a 4-fluorobenzyl group and a methyl group. It has been extensively studied for its applications in biomedicine, particularly in the development of new medications targeting various diseases.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (2-((4-Fluorobenzyl)oxy)-5-methylphenyl)boronic acid is used as a building block in the synthesis of more complex molecules. Its boronic acid group allows it to participate in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. Its ability to form reversible covalent bonds with diols makes it a valuable tool for probing biological systems.
Medicine: In medicine, (2-((4-Fluorobenzyl)oxy)-5-methylphenyl)boronic acid is investigated for its potential as a therapeutic agent. It has shown promise in targeting specific protein receptors and enzymes associated with cancer and inflammatory diseases.
Industry: In the industrial sector, this compound is used in the development of advanced materials and as a catalyst in various chemical processes.
Safety and Hazards
Mecanismo De Acción
Target of Action
Boronic acids are generally known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acids, including this compound, are widely used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group .
Biochemical Pathways
The suzuki-miyaura cross-coupling reactions in which boronic acids participate can lead to the formation of biologically active compounds, potentially affecting various biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of boronic acids can be influenced by their ability to form reversible covalent bonds with diols, which can impact their absorption and distribution .
Result of Action
The products of suzuki-miyaura cross-coupling reactions involving boronic acids can have various effects depending on their structure and the nature of the newly formed carbon-carbon bond .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the reaction conditions, including the temperature, the presence of a catalyst, and the pH of the solution .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-((4-Fluorobenzyl)oxy)-5-methylphenyl)boronic acid typically involves the reaction of 4-fluorobenzyl alcohol with 2-bromo-5-methylphenylboronic acid under basic conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired boronic acid derivative .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions: (2-((4-Fluorobenzyl)oxy)-5-methylphenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or boronic anhydride.
Reduction: The compound can be reduced to form the corresponding boronate ester.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or nitrating agents like nitric acid in the presence of a catalyst.
Major Products Formed:
Oxidation: Boronic ester or boronic anhydride.
Reduction: Boronate ester.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Comparación Con Compuestos Similares
- Phenylboronic acid
- 4-Fluorophenylboronic acid
- 2-Methylphenylboronic acid
Comparison: (2-((4-Fluorobenzyl)oxy)-5-methylphenyl)boronic acid is unique due to the presence of both a 4-fluorobenzyl group and a methyl group on the phenyl ring. This combination enhances its binding affinity and specificity for certain protein targets compared to other boronic acids. Additionally, the presence of the fluorine atom increases the compound’s stability and lipophilicity, making it more effective in biological applications .
Propiedades
IUPAC Name |
[2-[(4-fluorophenyl)methoxy]-5-methylphenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BFO3/c1-10-2-7-14(13(8-10)15(17)18)19-9-11-3-5-12(16)6-4-11/h2-8,17-18H,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKXCDUUQXMHAFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C)OCC2=CC=C(C=C2)F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BFO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40655856 |
Source


|
| Record name | {2-[(4-Fluorophenyl)methoxy]-5-methylphenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40655856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256358-49-2 |
Source


|
| Record name | {2-[(4-Fluorophenyl)methoxy]-5-methylphenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40655856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
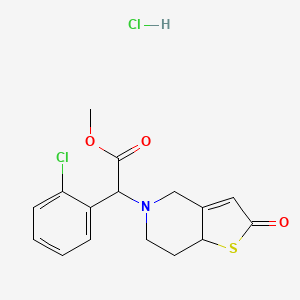
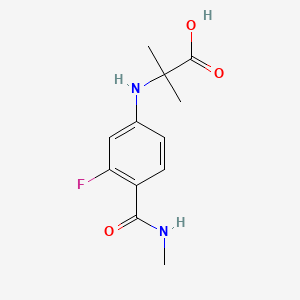

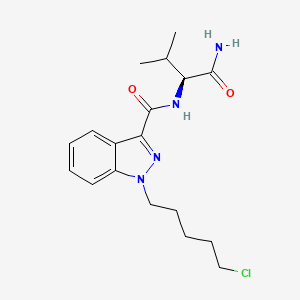
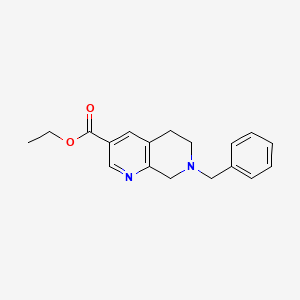
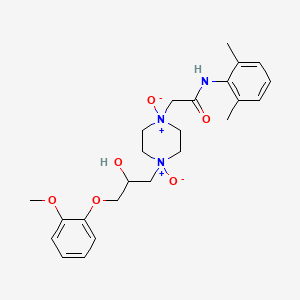
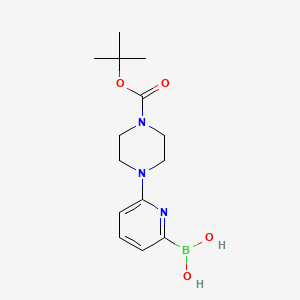
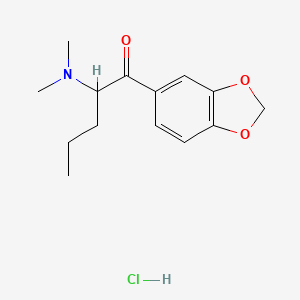
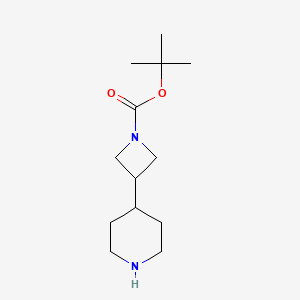
![N-[(3aS,4S,6R,6aS)-6-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]hydroxylamine](/img/structure/B594213.png)
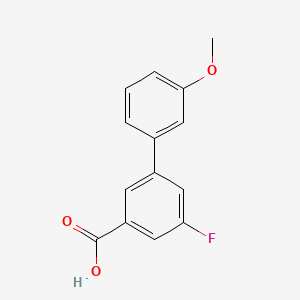
![N-(2-aminobenzoyl)-L-valyl-L-alanyl-L-alpha-aspartyl-L-norvalyl-L-arginyl-L-alpha-aspartyl-L-arginyl-N1-[2-[(2,4-dinitrophenyl)amino]ethyl]-L-glutamamide](/img/structure/B594218.png)
